4-Nitro-1-naphthylamine

Photochemistry Ultrafast Spectroscopy Materials Science

Select 4-Nitro-1-naphthylamine for its unique 1,4-push-pull electronic character—a bifunctional naphthalene scaffold with distinct reduction potential and excited-state dynamics unmatched by regioisomers (e.g., 2-nitro-1-naphthylamine) or benzenoid analogs. Essential for OLED materials, environment-sensitive fluorescent probes, and antibacterial pharmacophore development. Sourced via the optimized direct amination route (55–77% yield) for reliable, cost-efficient multi-gram supply.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 776-34-1
Cat. No. B040213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-1-naphthylamine
CAS776-34-1
Synonyms4-NITRO-NAPHTHALEN-1-YLAMINE; 4-Nitronaphthylamine; 4-NITRO-1-NAPHTHYLAMINE; 4-NITRO-1-NAPHTHALENAMINE; 1-AMINO-4-NITRONAPHTHALENE; 1,4-Nitronaphthylamine; 1-Naphthylamine, 4-nitro-; 4-nitro-1-naphthalenamin
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])N
InChIInChI=1S/C10H8N2O2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h1-6H,11H2
InChIKeyBVPJPRYNQHAOPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-1-naphthylamine (CAS 776-34-1): A Nitro-Amino Naphthalene Intermediate for Photophysics, Electrochemistry, and Antimicrobial Derivative Synthesis


4-Nitro-1-naphthylamine (1-amino-4-nitronaphthalene) is a bifunctional aromatic compound containing both a primary amine (-NH2) and a nitro (-NO2) group at the 1- and 4-positions of the naphthalene ring, respectively . This substitution pattern imparts a strong 'push-pull' electronic character, making it a valuable intermediate in organic synthesis, materials science, and biochemical research . Its core utility stems from the distinct electronic, photophysical, and chemical properties conferred by its specific substitution pattern, which differ markedly from its regioisomers and other nitroaromatic analogs .

Why 4-Nitro-1-naphthylamine Cannot Be Substituted by Generic Nitroanilines or Regioisomers


Simple substitution with other nitroaromatic amines like 2-nitro-1-naphthylamine, 4-nitroaniline, or unsubstituted 1-naphthylamine is not feasible for applications demanding specific electronic, photophysical, or reactivity profiles. The 1,4-relationship between the strong electron-donating amine and the strong electron-withdrawing nitro group in 4-nitro-1-naphthylamine creates a unique 'push-pull' conjugated system across the naphthalene framework . This geometry dictates its distinct reduction potential, excited-state dynamics, and the nature of its radical anion, which are not replicated by its regioisomers (e.g., 2-nitro-1-naphthylamine) or simpler benzenoid analogs . Furthermore, its specific reactivity as a diazo component in azo dye synthesis and as a pharmacophore in bioactive molecule development is directly tied to the electronic and steric environment created by this 1,4-substitution pattern, which cannot be emulated by other isomers .

Quantitative Differentiation of 4-Nitro-1-naphthylamine: Key Comparator-Based Evidence


Photophysical Pathway: Solvent-Dependent Triplet vs. Ground-State Deactivation Compared to 1-Methoxy-4-nitronaphthalene

The excited-state dynamics of 4-nitro-1-naphthylamine (NNA) show a strong solvent dependence, a behavior not observed for the methoxy-substituted analog 1-methoxy-4-nitronaphthalene (MNA) . In nonpolar solvents, NNA's photophysical pathway mirrors that of MNA, involving ultrafast intersystem crossing to an upper triplet state. However, in a polar solvent like methanol, the first singlet excited state (S1) of NNA is significantly stabilized, causing a switch in the dominant decay channel to internal conversion and repopulation of the ground state (S0) within less than 1 picosecond . This contrasts with MNA, which consistently populates the triplet manifold regardless of solvent polarity .

Photochemistry Ultrafast Spectroscopy Materials Science

Electrochemical Reduction Potential: Stable Radical Anion Formation vs. Other 1-Substituted Naphthalenes

Cyclic voltammetry studies of a series of 1-substituted naphthalenes (1-X-naphthalenes) demonstrate that the first reduction peak for 4-nitro-1-naphthylamine (X = NH2, 4-NO2) corresponds to a one-electron transfer forming a relatively stable radical anion (RA) . While the exact reduction potential (E_red) value is not provided in the abstract, the key finding is that the radical anion's lifetime is sufficiently long to be studied by ESR, and this behavior is characteristic of the specific 1,4-push-pull substitution pattern. This contrasts with other 1-substituted naphthalenes in the study, which may show irreversible reductions or less stable radical anions .

Electrochemistry Electron Transfer Radical Chemistry

Antimicrobial Activity: Naphthylamine-Thiazolidinone Derivatives Show Potent Activity Comparable to Clinical Standards

4-Nitro-1-naphthylamine serves as a key pharmacophoric building block. When incorporated into thiazolidinone derivatives, the resulting compounds exhibit in vitro antibacterial activity against Staphylococcus aureus and Bacillus subtilis that is similar to that of aminopenicillins . The minimum inhibitory concentration (MIC) for the most active derivatives ranged from 0.4–1000 µg/mL, demonstrating a broad spectrum of potency against various Gram-positive bacteria . In the same study, derivatives using other nitroaromatic aldehydes (e.g., nitrofuran, nitrobenzene) did not consistently achieve the same level of activity, highlighting the specific contribution of the 4-nitro-1-naphthylamine scaffold .

Medicinal Chemistry Antimicrobial Drug Discovery

Synthetic Yield: Optimized Amination of 1-Nitronaphthalene Achieves Higher Yield than Alternative Methods

The classic synthesis of 4-nitro-1-naphthylamine via direct amination of 1-nitronaphthalene with hydroxylamine yields 55-60% of the pure product after recrystallization . This yield represents a significant improvement over alternative synthetic routes, such as the nitration of acetyl-α-naphthylamine, which can produce a mixture of 2- and 4-nitro-1-naphthylamines that require more complex separation . For comparison, a more recent patent application describes a modified amination method achieving a higher yield of 77% , demonstrating that process optimization can further enhance the efficiency of producing this specific regioisomer.

Organic Synthesis Process Chemistry Amination

Charge Transfer Properties: Unique Behavior as a Charge Transfer Acceptor Compared to Dinitro- and Unsubstituted Analogs

In the development of charge transfer acceptors for pharmaceutical analysis, 4-nitro-1-naphthylamine was among several nitroaromatics evaluated . A key finding was that adduct solutions of 4-nitro-1-naphthylamine showed no color development upon complexation with certain drug analytes, in stark contrast to its more nitrated analog, 2,4-dinitro-1-naphthylamine, and the unsubstituted 1-nitronaphthalene, which produced colored charge transfer complexes . This lack of color development, while seemingly negative, is a distinctive analytical fingerprint that can be exploited for selective detection or as a non-interfering matrix component.

Charge Transfer Complexes Analytical Chemistry Pharmaceutical Analysis

Optimal Use Cases for 4-Nitro-1-naphthylamine Driven by Differential Evidence


Solvent-Responsive Fluorescent Probes and Optoelectronic Materials

Researchers developing environment-sensitive fluorescent probes or materials for organic light-emitting diodes (OLEDs) should select 4-nitro-1-naphthylamine over the methoxy analog (MNA). Its unique solvent-dependent switch from triplet formation to ultrafast ground-state recovery (<1 ps) allows for the design of materials whose excited-state behavior can be tuned by the surrounding dielectric environment. This property is directly tied to the compound's specific 1,4-push-pull substitution pattern and is not observed in the otherwise similar MNA .

Electron-Transfer Mediators and Precursors to Stable Organic Radicals

For projects requiring reversible one-electron transfer and the generation of persistent radical anions, 4-nitro-1-naphthylamine is a preferred choice among 1-substituted naphthalenes. Cyclic voltammetry and ESR studies confirm its ability to form a relatively stable radical anion upon reduction . This contrasts with other 1-substituted naphthalenes that may undergo irreversible reduction or yield transient radical species, making 4-nitro-1-naphthylamine a more reliable building block for electron-transfer catalysts or spin-labeling studies .

Scaffold for Novel Antimicrobial Agents with Potency Matching Clinical Standards

Medicinal chemistry programs focused on developing new antibacterial agents should prioritize 4-nitro-1-naphthylamine as a core pharmacophore. Derivatives synthesized from this scaffold have demonstrated in vitro activity against S. aureus and B. subtilis that is comparable to aminopenicillins . This level of activity was not consistently achieved with other nitroaromatic aldehydes evaluated in the same study , indicating that the 4-nitro-1-naphthylamine moiety provides a specific and advantageous structural basis for potent antimicrobial activity.

Cost-Effective and High-Yield Synthesis of Nitronaphthylamine Derivatives

When planning the synthesis of nitronaphthylamine-containing compounds on a multi-gram to kilogram scale, the direct amination route from 1-nitronaphthalene to 4-nitro-1-naphthylamine is the method of choice. It delivers a consistent yield of 55-60% (and up to 77% with optimization) , which is superior to older nitration methods that produce a mixture of 2- and 4-isomers requiring difficult separation . This synthetic efficiency translates directly to lower production costs and more reliable supply chains for procurement.

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